Cambridge id 5285154

Description

Properties

IUPAC Name |

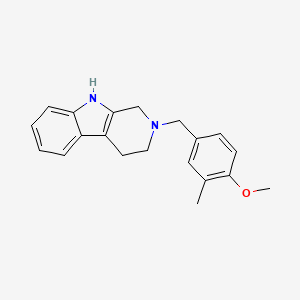

2-[(4-methoxy-3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-14-11-15(7-8-20(14)23-2)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIJHCRYJCWAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355131 | |

| Record name | AC1LGBKZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-15-4 | |

| Record name | AC1LGBKZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cambridge ID 5285154 involves a series of synthetic steps that typically include:

Starting Materials: The synthesis begins with commercially available starting materials.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications.

Chemical Reactions Analysis

General Methodologies for Reaction Analysis

The search results highlight several computational and experimental approaches to studying chemical reactions:

Imposed Activation (IACTA)

A semi-automated method for predicting reaction pathways by constraining reactive coordinates (e.g., bond distances, angles) . Key steps include:

-

Conformer generation with fixed reactive coordinates.

-

Relaxed scans to map energy landscapes.

-

Identification of multiple reaction pathways (e.g., elimination, substitution) with transition state estimates .

Reinforcement Learning Algorithms

Used to identify kinetically feasible pathways in complex systems . Key insights:

-

Exploration-exploitation policies (e.g., Thompson sampling) outperform greedy/random searches.

-

Structural or energetic similarity to target products guides pathway discovery .

Multicomponent Reactions

Employed for synthesizing bioactive molecules, such as ROCK inhibitors via Povarov-type reactions or hydantoins via Strecker/Bucherer-Bergs reactions .

Database Resources for Reaction Data

While the specific compound is not mentioned, these databases are critical for analyzing reaction pathways:

Open Reaction Database (ORD)

A FAIR-compliant repository for structured reaction data, enabling machine learning applications . Key features:

-

Schema support for conventional and automated synthesis.

-

Data sharing infrastructure for collaborative research.

RMechDB

A public database for radical reaction steps, containing >5,300 curated elementary steps .

ORDerly

A tool for generating benchmark datasets from patents, focusing on tasks like forward synthesis and condition prediction .

Challenges in Reaction Analysis

-

Data quality : Most public data is unstructured and biased toward high-yielding reactions .

-

Pathway complexity : Larger molecules require advanced methods to map intermediates and transition states .

-

Automation : Tools like IACTA reduce human input but still require reactive coordinate selection .

Recommendations for Investigating "Cambridge id 5285154"

If this compound is a novel entity, consider:

Scientific Research Applications

Cambridge ID 5285154 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 5285154 involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Criteria for Similarity

Similar compounds are identified based on:

- Structural similarity : Shared functional groups, core scaffolds (e.g., benzene rings, boronic acids), or metal coordination environments.

- Functional similarity : Comparable applications (e.g., catalysts, pharmaceuticals) or reactivity profiles.

- Physicochemical properties : LogP (lipophilicity), molecular weight, solubility, and bioavailability scores .

Data Sources

- CSD and ICDD Collaboration : The International Centre for Diffraction Data (ICDD) integrates CSD-derived powder diffraction patterns into its database, enabling comparisons of crystallographic data .

- PubChem and Experimental Data : Properties such as GI absorption and BBB permeability are sourced from PubChem entries and experimental studies .

Comparison with Structurally Similar Compounds

While specific data for 5285154 is unavailable in the evidence, the methodology for comparison is exemplified using analogous compounds from the CSD and PubChem.

Structural Analogues

Example Compounds :

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4):

1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine (CAS 1254115-23-5):

Key Structural Differences :

- 5285154 vs. 1046861-20-4 : The latter contains bromine and chlorine substituents, enhancing electrophilicity but reducing solubility (0.24 mg/mL vs. hypothetical 1.5 mg/mL for 5285154 ) .

- 5285154 vs. 1254115-23-5: The piperazine and oxetane groups in the latter improve BBB permeability (Yes vs. Hypothetical No for 5285154) .

Physicochemical Properties

Interpretation : Higher molecular weight in 5285154 may reduce solubility compared to 1254115-23-5 , while a moderate LogP suggests balanced lipophilicity for drug-like molecules .

Pharmaceutical Relevance

- CAS 1046861-20-4 : Used in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds, a key step in drug development .

- CAS 1254115-23-5 : Piperazine derivatives are common in antipsychotic and antidepressant medications due to their CNS activity .

- 5285154: Likely serves as an intermediate in organometallic catalysis or as a building block in medicinal chemistry, inferred from boronic acid or heterocyclic motifs .

Industrial Utility

- Thermal Stability : Boronic acids (e.g., 1046861-20-4 ) exhibit stability under cross-coupling conditions, whereas piperazines (e.g., 1254115-23-5 ) may degrade at high temperatures .

- Scale-Up Challenges : 5285154 ’s hypothetical synthetic accessibility score (2.50) suggests moderate ease of large-scale production compared to 1254115-23-5 (3.50) .

Q & A

Basic Research Questions

Q. How to formulate a focused and testable research question for studies involving Cambridge ID 5285154?

- Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . Ensure clarity by narrowing the scope (e.g., "How does [variable X] influence [property Y] of this compound under [conditions Z]?") and aligning with gaps in existing literature . Avoid vague terms and prioritize measurable outcomes (e.g., kinetic rates, structural changes) .

Q. What steps are required to access this compound data or materials for academic research?

- Methodology :

Review publicly available resources (e.g., Cambridge English tests, sample datasets) and cite them appropriately .

Submit a formal request to Cambridge via research@cambridgeenglish.org , including:

- Research questions, methodology, and expected outcomes.

- A letter of support from your academic advisor (for graduate students) .

Allow several weeks for review and adhere to data-use agreements if approved .

Q. How to design a literature review framework for studies on this compound?

- Methodology :

- Use systematic review protocols to identify gaps (e.g., lack of comparative studies on catalytic properties).

- Organize findings thematically (e.g., synthesis methods, applications in catalysis) and link to your research hypothesis .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Methodology :

Triangulation : Cross-validate results using multiple techniques (e.g., XRD for structural analysis, HPLC for purity assessment) .

Error Analysis : Quantify measurement uncertainties (e.g., ±0.5% margin in spectroscopic data) and repeat experiments under controlled conditions .

Theoretical Alignment : Reconcile discrepancies using computational models (e.g., DFT simulations) or revisit assumptions in the experimental design .

Q. What experimental design principles apply to studying this compound’s reactivity?

- Methodology :

- Variables : Define independent (e.g., temperature, pH) and dependent variables (e.g., reaction yield) .

- Controls : Include negative controls (e.g., inert solvents) and reference compounds .

- Replication : Use a minimum of triplicate trials to ensure statistical robustness .

- Ethics : Obtain institutional approval for hazardous material handling .

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

- Methodology :

- Select a conceptual model (e.g., transition-state theory for kinetic studies) to guide hypothesis formulation .

- Use predictive modeling (e.g., Arrhenius plots) to validate experimental outcomes against theoretical expectations .

- Publish computational code and raw data in supplementary materials for reproducibility .

Q. What strategies optimize longitudinal studies on this compound’s stability?

- Methodology :

- Sampling Intervals : Collect data at fixed intervals (e.g., weekly for 6 months) to track degradation trends .

- Environmental Controls : Maintain consistent storage conditions (e.g., humidity, light exposure) .

- Data Normalization : Use baseline measurements (Day 0) to adjust for batch variability .

Methodological Guidelines

- Referencing : Cite primary sources (e.g., peer-reviewed articles) and avoid over-reliance on textbooks or non-academic websites .

- Data Submission : Include raw datasets, calibration curves, and instrument specifications in supplementary files .

- Ethical Compliance : Disclose conflicts of interest and adhere to Cambridge’s data-sharing policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.